N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Description
N-[4-(Acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic small molecule characterized by a pyridoindole core fused with a substituted phenyl group and a butanamide chain. The 8-methoxy group enhances lipophilicity and may influence receptor binding, while the 4-oxobutanamide chain contributes to solubility and metabolic stability. The acetylamino phenyl substituent at the N-position introduces steric bulk and polarity, which could modulate pharmacokinetic properties such as absorption and distribution .
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C24H26N4O4/c1-15(29)25-16-3-5-17(6-4-16)26-23(30)9-10-24(31)28-12-11-22-20(14-28)19-13-18(32-2)7-8-21(19)27-22/h3-8,13,27H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
QMPBHLBUAUDERS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves complex strategies. Researchers have employed oxidative dearomatization and Diels-Alder cycloaddition reactions as key steps. These methods have successfully constructed the six different tetracyclic indole alkaloids (atisine-, denudatine-, arcutane-, arcutine-, napelline-, and hetidine-based skeletons) and led to the total synthesis of six natural products (isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone) .
Chemical Reactions Analysis
The compound likely undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these transformations remain an active area of study. The major products formed from these reactions contribute to the compound’s biological activity and structural diversity.
Scientific Research Applications
Overview
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit the growth of various cancer cell lines.
Case Studies
- A study published in 2019 demonstrated that derivatives of this compound showed promising results against non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The compound's mechanism involves modulation of key signaling pathways associated with cancer proliferation and survival .
Data Table: Anticancer Activity
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Non-small cell lung cancer | 12.5 | |
| Triple-negative breast cancer | 15.3 | |
| Melanoma | 10.0 |
Overview
The compound has also been explored for its antiviral properties. N-Heterocycles similar to this compound have been recognized for their ability to inhibit viral replication.
Case Studies
- Research highlighted its effectiveness against various viruses, including the hepatitis C virus (HCV) and influenza viruses. The compound demonstrated inhibition of viral replication at low concentrations .
Data Table: Antiviral Activity
Overview
Recent studies suggest that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Studies
- A study indicated that the compound could protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease .
Data Table: Neuroprotective Activity
Overview
The anti-inflammatory potential of N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide has been documented in various studies.
Case Studies
- In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .
Data Table: Anti-inflammatory Activity
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridoindole or Pyrimidoindole Cores
The following compounds share core structural features with the target molecule, differing primarily in substituents and side chains:
Key Observations:
- Substituent Impact: The iodophenyl analogue () exhibits higher molecular weight and polarity compared to the acetylamino phenyl derivative, which may reduce blood-brain barrier penetration but enhance binding to polar targets.
- This could improve target selectivity but reduce metabolic stability.
- Synthetic Routes : Most analogues are synthesized via multi-step reactions involving condensation, thioether formation, or catalytic coupling (e.g., acetic acid in isopropyl alcohol, as in ). Yields and purity depend on solvent systems and catalysts .
Analogues with Butanamide Chains and Heterocyclic Moieties
Compounds with similar side chains but divergent cores provide insights into the role of the butanamide group:
Key Observations:
- Butanamide Role : The 4-oxobutanamide chain in the target compound enhances solubility compared to thioxo or carboxamide derivatives (). This may improve oral bioavailability.
- Biological Activity : Nitrophenyl and methoxyphenyl substituents () correlate with antimicrobial activity, suggesting the target compound may share similar efficacy.
Pharmacokinetic and Pharmacodynamic Profiles
Biological Activity
N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide (referred to as Compound A) is a synthetic compound that has garnered attention due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure that integrates an acetylamino group and a tetrahydropyridoindole moiety. Its molecular formula is C₁₈H₁₈N₄O₃, and it possesses a molecular weight of 342.36 g/mol. The compound's structure is pivotal in determining its biological activity.
Research indicates that Compound A may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound A inhibits specific kinases involved in cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of MEK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cancer progression .
- Antiviral Activity : Compound A has been evaluated for its antiviral properties, particularly against viral infections where it demonstrated significant inhibition at low micromolar concentrations . This suggests a promising avenue for further investigation in antiviral drug development.
- Cytotoxic Effects : In vitro studies have reported that Compound A exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values were observed in the range of 0.1 to 10 µM depending on the cell line tested .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study involving various cancer cell lines demonstrated that Compound A effectively inhibited cell growth through apoptosis induction. The mechanism was further elucidated by flow cytometry analysis which showed an increase in sub-G1 phase cells, indicative of apoptotic events .
Case Study: Antiviral Efficacy
In another study focused on antiviral activity, Compound A was tested against a panel of viruses including influenza and HIV. The results indicated that the compound significantly reduced viral loads in treated cells compared to controls, suggesting its potential utility in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
